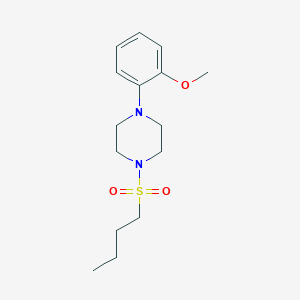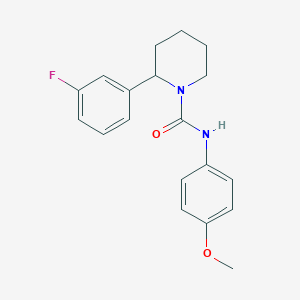![molecular formula C17H15NO4 B5432729 [2-(4-Benzamidophenyl)-2-oxoethyl] acetate](/img/structure/B5432729.png)
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate is an organic compound that features a benzamide group attached to a phenyl ring, which is further connected to an oxoethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Benzamidophenyl)-2-oxoethyl] acetate typically involves the reaction of 4-aminobenzamide with ethyl acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Benzamidophenyl)-2-oxoethyl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the alcohol derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Benzamidophenyl)-2-oxoethyl] acetate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of [2-(4-Benzamidophenyl)-2-oxoethyl] acetate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-Benzoylaminophenyl)-2-oxoethyl] acetate
- [2-(4-Aminophenyl)-2-oxoethyl] acetate
- [2-(4-Methylaminophenyl)-2-oxoethyl] acetate
Uniqueness
Compared to similar compounds, [2-(4-Benzamidophenyl)-2-oxoethyl] acetate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its benzamide moiety, in particular, allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
IUPAC Name |
[2-(4-benzamidophenyl)-2-oxoethyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12(19)22-11-16(20)13-7-9-15(10-8-13)18-17(21)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIUHOVWPKDJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-oxo-4-[(4-oxo-4H-thieno[3,4-c]chromen-3-yl)amino]butanoic acid](/img/structure/B5432648.png)
![9-[(3-Methylpyridin-2-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one](/img/structure/B5432658.png)

![N-(5-methyl-2-pyridinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5432673.png)

![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl propionate](/img/structure/B5432691.png)
![7-{5-[(4-methyl-1-piperidinyl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432693.png)
![N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5432698.png)
![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5432704.png)

![1-[(5-CHLORO-2-THIENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE](/img/structure/B5432715.png)
![1-[3-(diethylamino)propyl]-4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432718.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B5432725.png)
![2-methyl-2-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride](/img/structure/B5432733.png)
